N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves several steps. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the desired pyrazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts like copper salts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s pocket, disrupting its normal activity and exerting its therapeutic effects.
Comparison with Similar Compounds
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Known for its use as a blocking agent for isocyanates.
N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]-1,3-diphenyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar structural features.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5OS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5OS/c1-10-14-9-15(17(24)19-16-11(2)20-21-12(16)3)25-18(14)23(22-10)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,19,24)(H,20,21) |
InChI Key |
JTPNVISYVKCBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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